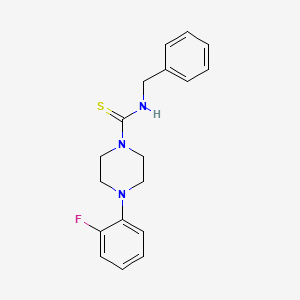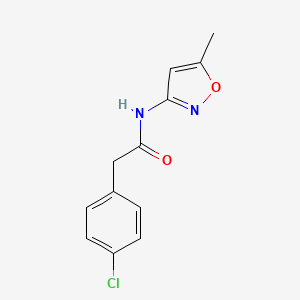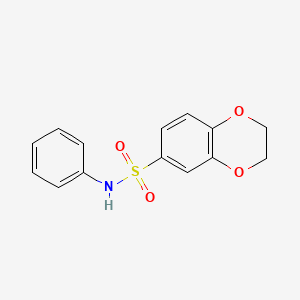![molecular formula C24H27N3O2 B5575710 1-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-3-piperidinecarboxamide](/img/structure/B5575710.png)
1-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C24H27N3O2 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.21032711 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enamine Chemistry and Alkylation
The study by Rasmussen et al. (1981) discusses the preparation and alkylation of cyclic enamino-thiones, including compounds related to "1-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-3-piperidinecarboxamide". This research focuses on the synthetic pathways and stereochemistry of similar compounds, providing insight into their chemical behavior and potential applications in pharmaceutical synthesis (Rasmussen, Shabana, & Lawesson, 1981).
Crystallography and Molecular Structure
Anthal et al. (2018) studied the crystal structure of a compound with a similar structure, highlighting the conformational aspects of the piperazine ring and the dihedral angles between different moieties. This type of research is crucial for understanding the molecular basis of the interactions and activity of these compounds (Anthal et al., 2018).
Polymorphic Modifications and Diuretic Properties
Shishkina et al. (2018) identified polymorphic modifications of a compound possessing strong diuretic properties. The study reveals the potential therapeutic applications of these compounds in treating hypertension and their structural characteristics (Shishkina et al., 2018).
Synthesis and Biological Efficacy
Al-Ghorbani et al. (2015) explored the synthesis of novel piperazine analogues bearing quinoline and pyridine moieties, evaluating their antioxidant and anti-inflammatory activities. This study highlights the potential of such compounds in pharmacological applications, particularly in managing inflammation and oxidative stress (Al‐Ghorbani et al., 2015).
Antileishmanial Activity
Johnson and Werbel (1983) synthesized and evaluated the antileishmanial activity of quinolinamine derivatives, including compounds with a structural similarity to "this compound". The study underscores the potential of these compounds as treatments for Leishmania donovani infections (Johnson & Werbel, 1983).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[2-(4-methoxyphenyl)-8-methylquinolin-3-yl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-16-5-3-6-18-13-20(15-27-12-4-7-19(14-27)24(25)28)23(26-22(16)18)17-8-10-21(29-2)11-9-17/h3,5-6,8-11,13,19H,4,7,12,14-15H2,1-2H3,(H2,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCLYNMQKFJXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C3=CC=C(C=C3)OC)CN4CCCC(C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B5575633.png)
![2-chloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B5575636.png)


![N'-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5575656.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B5575677.png)

![3-(3-hydroxy-3-methylbutyl)-N-1-oxaspiro[4.5]dec-3-ylbenzamide](/img/structure/B5575694.png)
![1-(4-fluorophenyl)-4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5575701.png)
![2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5575708.png)
![4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5575718.png)
![3-{[(2,4-dichloro-6-methylbenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5575722.png)
![2-chloro-6-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5575736.png)
